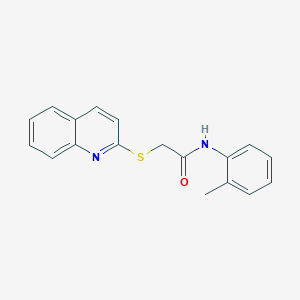![molecular formula C22H19NO3 B5720098 3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
3-[(2-biphenylylamino)carbonyl]phenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-biphenylylamino)carbonyl]phenyl propionate, also known as BPAP, is a synthetic compound that has been studied for its potential use in treating neurological disorders. BPAP belongs to a class of compounds known as selective dopamine D2 receptor agonists, which means that it targets specific receptors in the brain that are involved in regulating dopamine levels.
Mechanism of Action
3-[(2-biphenylylamino)carbonyl]phenyl propionate works by binding to dopamine D2 receptors in the brain, which leads to an increase in dopamine levels. This increase in dopamine can help to alleviate symptoms associated with neurological disorders such as Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may be due to its ability to activate the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help to alleviate symptoms associated with Parkinson's disease and schizophrenia. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate in lab experiments is that it has a high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using 3-[(2-biphenylylamino)carbonyl]phenyl propionate is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the brain.
Future Directions
There are a number of future directions for research on 3-[(2-biphenylylamino)carbonyl]phenyl propionate. One area of interest is its potential use in treating depression, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have antidepressant effects in animal models. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease, as 3-[(2-biphenylylamino)carbonyl]phenyl propionate has been shown to have neuroprotective effects. Additionally, researchers may be interested in exploring the potential use of 3-[(2-biphenylylamino)carbonyl]phenyl propionate in combination with other drugs for the treatment of neurological disorders.
Synthesis Methods
3-[(2-biphenylylamino)carbonyl]phenyl propionate can be synthesized using a variety of methods, including the reaction of 3-(2-biphenylylamino)phenol with propionyl chloride in the presence of a base. Other methods involve the reaction of 3-(2-biphenylylamino)phenol with various carboxylic acids and acid chlorides.
Scientific Research Applications
3-[(2-biphenylylamino)carbonyl]phenyl propionate has been studied extensively for its potential use in treating neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been shown to have a high affinity for dopamine D2 receptors, which are involved in regulating dopamine levels in the brain. 3-[(2-biphenylylamino)carbonyl]phenyl propionate has also been shown to have neuroprotective effects, which may make it useful in preventing or slowing the progression of neurodegenerative diseases.
properties
IUPAC Name |
[3-[(2-phenylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-21(24)26-18-12-8-11-17(15-18)22(25)23-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXINOUGWIYTWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Biphenyl-2-ylcarbamoyl)phenyl propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-phenyl-N'-{[5-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}acetohydrazide](/img/structure/B5720030.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5720044.png)
![2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5720061.png)



![[4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5720108.png)
